

Advanced Protocol for Metabolic Flux Analysis Using Amyl Alcohol-1-13C

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Compound of Interest

Compound Name: Amyl alcohol-1-13C

CAS No.: 58454-11-8

Cat. No.: B3334283

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Target Audience: Researchers, scientists, and drug development professionals specializing in metabolic engineering, biofuel synthesis, and synthetic biology.

Introduction & Mechanistic Rationale

Metabolic flux analysis (MFA) utilizing stable isotopes is the gold standard for quantifying intracellular metabolic pathway dynamics. **Amyl alcohol-1-13C** (1-pentanol-1-13C) [1] is a highly specialized isotopic tracer used to map carbon flux through alcohol dehydrogenases (ADH), aldehyde dehydrogenases (ALDH), and esterification networks in engineered microorganisms.

In microbial cell factories designed for advanced biofuel production or flavor compound synthesis, 1-pentanol serves as both a semi-natural byproduct of amino acid degradation (the Ehrlich pathway) and a target end-product in engineered keto-acid elongation cycles [2, 3]. By introducing a

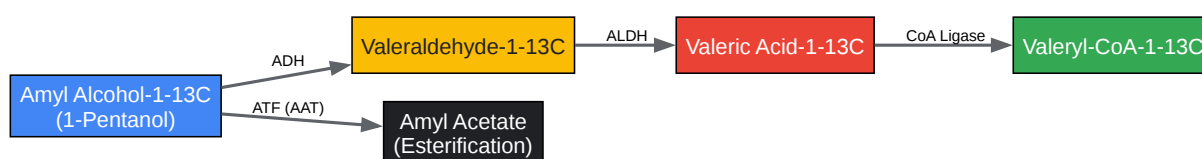
label specifically at the C1 position of amyl alcohol, researchers can track its oxidation into valeraldehyde and valeric acid, its activation into valeryl-CoA, and its condensation into volatile esters like amyl acetate.

The Self-Validating System

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It strictly pairs the

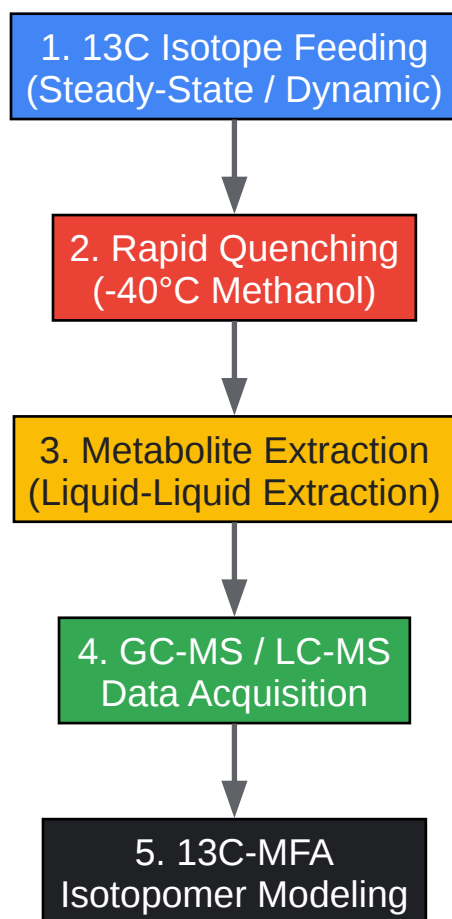
-labeled experimental arm with a parallel natural-abundance (unlabeled) control. This dual-arm approach ensures that any detected mass shifts are causally linked to the tracer metabolism rather than natural isotopic background noise or analytical artifacts.

Metabolic Pathway & Experimental Workflow



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Metabolic fate of **Amyl alcohol-1-13C** tracing ADH/ALDH and esterification pathways.



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Step-by-step experimental workflow for ^{13}C -MFA using **Amyl alcohol-1- ^{13}C** .

Experimental Design & Causality (E-E-A-T)

Every step in an MFA protocol must be justified by metabolic causality. The volatility and hydrophobicity of amyl alcohol dictate specific handling procedures that deviate from standard aqueous metabolite extractions.

Table 1: Experimental Parameters & Causality

Parameter / Reagent	Methodological Choice	Causality & Mechanistic Rationale
Tracer Concentration	5–10 mM Amyl alcohol-1-13C	High enough to ensure measurable intracellular pools without inducing severe solvent toxicity or membrane disruption.
Rapid Quenching	60% Methanol at -40°C	Instantly arrests enzymatic activity (ADH/ALDH). Prevents isotopic scrambling and degradation of transient intermediates like valeraldehyde.
Extraction Solvent	Chloroform:Methanol:Water (2:1:1)	Biphasic liquid-liquid extraction ensures volatile/hydrophobic alcohols and esters partition into the organic phase, preventing loss.
Internal Standard	D11-Pentanol (100 μM)	Validates extraction efficiency. Corrects for evaporative losses of volatile alcohols during sample concentration prior to GC-MS.
Unlabeled Control	Natural Abundance 1-Pentanol	Essential for the self-validating system. Used to mathematically subtract natural , and contributions from the mass spectra.

Step-by-Step Methodology

Phase 1: Cell Culture and Isotope Feeding

- Pre-culture: Inoculate the engineered strain (e.g., *S. cerevisiae* or *E. coli*) in minimal media. Grow overnight at 30°C (yeast) or 37°C (bacteria) to an OD of 1.0.
- Isotope Transition: Centrifuge the cells at 4,000 × g for 5 minutes. Wash twice with PBS to remove residual unlabeled carbon sources.
- Labeling: Resuspend the pellet in fresh minimal media containing 10 mM **Amyl alcohol-1-¹³C** as the primary tracer (or co-fed with a secondary carbon source depending on the flux model).
- Incubation: Incubate under standard growth conditions. For steady-state MFA, allow the culture to grow for at least 3-5 generations. For dynamic MFA, take samples at tight intervals (e.g., 0, 5, 15, 30, 60 minutes).

Phase 2: Rapid Quenching and Metabolite Extraction

- Quenching: Rapidly inject 1 mL of the culture broth into 5 mL of pre-chilled 60% (v/v) aqueous methanol (-40°C). Mix instantly by vortexing for 3 seconds.
- Pelleting: Centrifuge at 10,000 × g for 3 minutes at -20°C. Discard the supernatant.
- Extraction: Add 1 mL of ice-cold Chloroform:Methanol (2:1 v/v) containing 100 μM D11-Pentanol (internal standard). Resuspend the pellet and subject to 3 cycles of freeze-thaw (liquid nitrogen to 4°C) to lyse the cells.
- Phase Separation: Add 0.3 mL of ice-cold LC-MS grade water. Vortex for 1 minute, then centrifuge at 15,000 × g for 10 minutes at 4°C.
- Collection: Carefully extract the lower organic phase (containing alcohols, aldehydes, and esters) and the upper aqueous phase (containing CoA-derivatives and organic acids).

Phase 3: GC-MS / LC-MS Data Acquisition

- Derivatization (For Acids): Dry the aqueous phase under a gentle stream of nitrogen. Derivatize with MSTFA + 1% TMCS to form trimethylsilyl (TMS) derivatives of valeric acid.
- Direct Injection (For Volatiles): Inject the organic phase directly into the GC-MS (equipped with a DB-WAX or equivalent polar column) to analyze volatile 1-pentanol and amyl acetate without derivatization.
- Ionization: Operate the MS in Electron Impact (EI) mode at 70 eV.

Phase 4: Data Processing & ^{13}C -MFA

- Integration: Integrate the peak areas for the target metabolites.
- Correction: Use software such as INCA or IsoCor to correct the Mass Isotopomer Distributions (MIDs) for natural isotope abundance.
- Flux Calculation: Map the corrected MIDs to your stoichiometric network model to estimate absolute flux values through the ADH, ALDH, and ATF pathways.

Quantitative Data Summaries

To accurately model the flux, researchers must track the specific Mass-to-Charge () shifts. The table below summarizes the expected primary fragment ions for unlabeled vs. -labeled metabolites.

Table 2: Key MS Fragment Ions for ^{13}C -MFA of Amyl Alcohol Metabolites

Metabolite	Derivatization	Unlabeled Base Peak ()	1-13C Labeled Peak ()	Shift	Diagnostic Utility
1-Pentanol	None (Direct)	70.0	71.0	M+1	Confirms intracellular uptake and pool size of the tracer.
Valeraldehyde	None (Direct)	58.0	59.0	M+1	Measures ADH oxidation flux.
Valeric Acid	TMS	117.0	118.0	M+1	Measures ALDH oxidation flux.
Amyl Acetate	None (Direct)	70.0	71.0	M+1	Measures esterification (ATF/AAT) flux.

Note: Because the label is strictly at the C1 position, all primary fragments containing the C1 carbon will exhibit a strict M+1 mass shift. Scrambling to M+2 or higher indicates downstream beta-oxidation and re-incorporation of labeled Acetyl-CoA.

References

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